

Elimusertib (BAY1895344) in PDX Models: Key Experimental Data

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Compound Focus: Elimusertib

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The following table summarizes the core methodology from a study that demonstrated the *in vivo* efficacy of **Elimusertib** against ATRX-mutated uterine leiomyosarcoma (uLMS) PDX models [1].

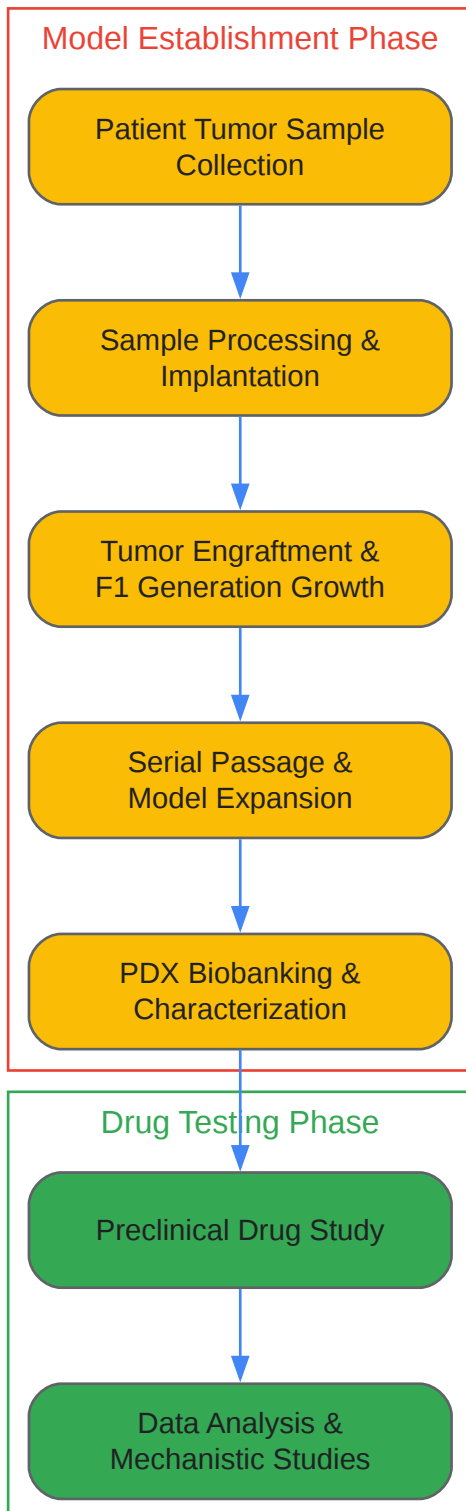
Experimental Element	Detailed Specification
PDX Models	Two uLMS models (LEY-11 and LEY-16), both harboring ATRX mutations [1].
Host Mice	Female CB-17/SCID mice [1].
Dosing Formulation	Prepared for administration via oral gavage [1].
Dosage	20 mg/kg [1].
Dosing Schedule	Twice daily (BID), 3 days on followed by 4 days off [1].
Treatment Duration	Continued until predetermined endpoint [1].

| **Primary Efficacy Metrics** | • Tumor volume measurement (e.g., caliper measurement) • Overall survival (OS) [1]. || **Key Results** | • Significant tumor growth inhibition vs. control. • Prolonged median OS (e.g., LEY-11: 12.5 to 42 days; LEY-16: 33 to 60 days) [1]. || **Mechanistic Analysis** | Western blot on treated tumor samples: ↓phosphorylated-ATR, ↑apoptotic markers [1]. |

General Protocol for Establishing and Utilizing PDX Models

The workflow for establishing and using PDX models, which forms the foundation for drug efficacy studies like the one above, involves multiple coordinated stages [2] [3] [4]. The diagram below outlines this complex process.

PDX Model Establishment and Drug Testing Workflow



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Stage 1: Model Establishment Phase

- **Sample Collection & Consent:** The process begins with obtaining fresh tumor tissue from patients, guided by an approved Institutional Review Board (IRB) protocol and informed consent [4]. Samples can be collected from surgical resections, core needle biopsies, or other procedures.
- **Sample Processing:** The tumor tissue is transported in cold, sterile solution (e.g., saline or culture media with antibiotics) and kept on ice [3] [5]. It is then cut into small pieces (typically **3–5 mm³**) for implantation [3].
- **Implantation into Immunodeficient Mice:** The tumor fragments are implanted into mice. Common sites include:
 - **Subcutaneous:** Most common, allows for easy tumor measurement [2] [5].
 - **Orthotopic:** Implantation into the originating organ (e.g., mammary fat pad for breast cancer); provides a more relevant microenvironment but is more surgically complex [2] [3]. Common mouse strains used are NOD/SCID/IL2ry^{null} (NSG) or similar, which offer high engraftment rates for many cancers [2] [3] [5].
- **Engraftment & Passaging:** The initially implanted tumor is the **first generation (F1)**. Once it grows to a predetermined volume (e.g., **1–2 cm³**), it is harvested and re-implanted into new mice to create the next generation (F2, F3, etc.) [2] [3]. Studies are typically conducted using later generations (e.g., F3 and beyond) to ensure a stable, expanded model [3].
- **Biobanking and Characterization:** Viable tumor tissue from each passage is cryopreserved for future use [5] [4]. Models are validated through histopathology and molecular profiling (e.g., genomics) to confirm they retain key features of the original patient tumor [4].

Stage 2: Drug Testing Phase

- **Study Design:** When the PDX models are established, they are allocated into treatment and control groups. For PDX trials, a "**1x1x1**" design (one mouse per model per treatment) can be used for high-throughput screening, though using 2-3 mice per group is common for more robust data [3].
- **Dosing and Administration:** The test article (e.g., **Elimusertib**) is prepared in a suitable vehicle. A common method for precise oral delivery in mice is **oral gavage** [1] [5].
- **Tumor Monitoring & Analysis:**
 - **Tumor Volume:** Measured regularly using digital calipers. Volume is often calculated with the formula: $(\text{Length} \times \text{Width}^2) / 2$ [5].
 - **Endpoints:** The study continues until tumors in the control group reach a predefined ethical size, or for a set duration. Overall survival can also be a key metric [1].
 - **Ex Vivo Analysis:** At the endpoint, tumors are harvested for further analysis, such as Western blotting to investigate drug mechanism of action, as was done in the **Elimusertib** study [1].

Key Considerations & Limitations of PDX Models

- **Stromal Replacement:** The human tumor stroma is gradually replaced by murine components over passages, which can affect the tumor microenvironment and responses to therapies that target human stromal interactions [6].
- **Engraftment Bias:** Successful engraftment is more likely with aggressive, treatment-resistant, or metastatic tumors, which may not fully represent the broader patient population's tumor heterogeneity [6].
- **Lack of Intact Human Immune System:** Standard PDX models use immunocompromised mice, making them unsuitable for testing immunotherapies. This limitation is addressed by developing "humanized" PDX models, where mice are engrafted with a human immune system [3] [7] [8].

Proposed Application Note: Evaluating ATR Inhibitors in ATRX-Mutated Cancers

Based on the gathered information, here is a concise outline for an application note.

- **Introduction:** ATR inhibitors like **Elimusertib** are a promising therapeutic strategy for tumors with specific genomic vulnerabilities, such as ATRX mutations, which are common in sarcomas like uLMS [1].
- **Objective:** To evaluate the *in vivo* efficacy and mechanism of action of **Elimusertib** using clinically relevant PDX models that harbor ATRX mutations.
- **Proposed Methods:**
 - **Select PDX Models:** Utilize characterized PDX models with confirmed ATRX mutations from a PDX biobank [1] [6].
 - **Study Setup:** Implement the detailed dosing regimen from the table above (20 mg/kg, BID, 3 days on/4 days off) [1].
 - **Incorporate Biomarker Analysis:** Plan for endpoint analyses including Western blot for ATR pathway suppression (p-ATR) and apoptosis markers, and potentially immunohistochemistry (IHC) to assess DNA damage response (e.g., γ H2AX) [1].
- **Expected Value:** This approach provides a robust, translational platform for validating the efficacy of ATR inhibitors, identifying responsive tumor types, discovering predictive biomarkers, and guiding rational combination therapies.

I hope this structured compilation of protocols and data provides a solid foundation for your research. Should you require further details on a specific aspect, such as the Western blot protocol or biobanking methods, please feel free to ask.

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